4-(4-methoxyphenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide
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Overview
Description
4-(4-methoxyphenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a methoxyphenyl group, and a pyridinylamino moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with a suitable electrophile.
Attachment of the Pyridinylamino Moiety: The pyridinylamino group can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine derivative and a boronic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate catalysts for nucleophilic or electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-methoxyphenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-(4-methoxyphenyl)-N-[2-oxo-2-(pyridin-3-ylmethyl)amino]ethyl]piperazine-1-carboxamide
- **4-(4-methoxyphenyl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide
Uniqueness
4-(4-methoxyphenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C19H23N5O3 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C19H23N5O3/c1-27-17-6-4-16(5-7-17)23-9-11-24(12-10-23)19(26)21-14-18(25)22-15-3-2-8-20-13-15/h2-8,13H,9-12,14H2,1H3,(H,21,26)(H,22,25) |
InChI Key |
GSKMMUPKYMKGOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NCC(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
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